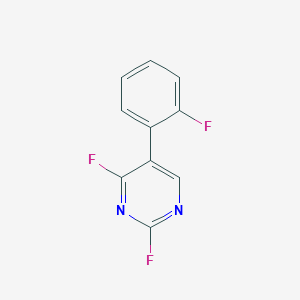
2,4-Difluoro-5-(2-fluorophenyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Difluoro-5-(2-fluorophenyl)pyrimidine is a heterocyclic aromatic compound that contains both fluorine and pyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-5-(2-fluorophenyl)pyrimidine typically involves the reaction of 2-fluorobenzonitrile with difluoropyrimidine under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of 2-fluorobenzonitrile with a difluoropyrimidine boronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-5-(2-fluorophenyl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound, making it suitable for different applications.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the fluorine atoms .
Scientific Research Applications
2,4-Difluoro-5-(2-fluorophenyl)pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting kinase enzymes.
Materials Science: Employed in the development of advanced materials with unique electronic properties.
Biological Research: Utilized in the study of enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 2,4-Difluoro-5-(2-fluorophenyl)pyrimidine involves its interaction with specific molecular targets, such as kinase enzymes. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt various cellular pathways, making the compound useful in the treatment of diseases such as cancer .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-5-fluoropyrimidine
- 2,4-Diamino-5-fluoropyrimidine
- 2-chloro-5-fluoro-4-(4-fluorophenyl)pyrimidine
Uniqueness
2,4-Difluoro-5-(2-fluorophenyl)pyrimidine is unique due to the presence of multiple fluorine atoms, which enhance its chemical stability and reactivity. This makes it particularly valuable in the synthesis of complex pharmaceutical compounds and advanced materials .
Properties
Molecular Formula |
C10H5F3N2 |
|---|---|
Molecular Weight |
210.15 g/mol |
IUPAC Name |
2,4-difluoro-5-(2-fluorophenyl)pyrimidine |
InChI |
InChI=1S/C10H5F3N2/c11-8-4-2-1-3-6(8)7-5-14-10(13)15-9(7)12/h1-5H |
InChI Key |
KSJJJSHNIPYKAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=C(N=C2F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


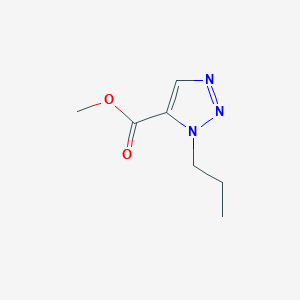


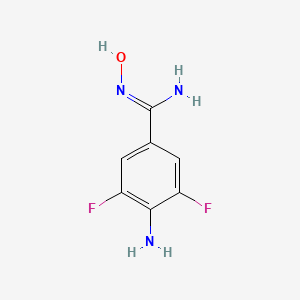
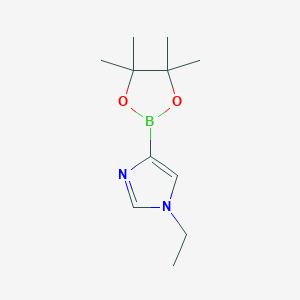
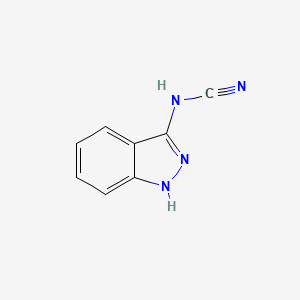
![7-amino-[1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B15246182.png)
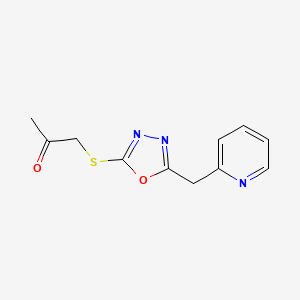
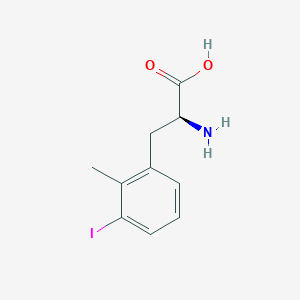

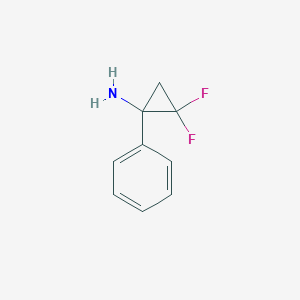

![6,7-Difluoro-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B15246231.png)

